BenchChemオンラインストアへようこそ!

1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one

Physical Chemistry Process Development Distillation

This α-bromo ketone features a non-interchangeable 3‑chloro‑4‑hydroxyphenyl motif that lowers pKa and enables orthogonal Pd couplings. Ideal for constructing tyrosine-mimetic kinase inhibitor cores. Request a quote for R&D quantities.

Molecular Formula C9H8BrClO2
Molecular Weight 263.51 g/mol
Cat. No. B14038177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one
Molecular FormulaC9H8BrClO2
Molecular Weight263.51 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)CBr)Cl)O
InChIInChI=1S/C9H8BrClO2/c10-5-7(12)3-6-1-2-9(13)8(11)4-6/h1-2,4,13H,3,5H2
InChIKeyKGPXGGOUABGJIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one (CAS 1804230-32-7) Procurement and Technical Baseline


1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one (CAS 1804230-32-7) is a halogenated phenolic ketone with the molecular formula C₉H₈BrClO₂ and a molecular weight of 263.52 g/mol . It is a dual-halogenated (bromo and chloro) α-bromo ketone derivative that serves as a versatile intermediate in organic synthesis . The compound's structure features a reactive α-bromo ketone moiety adjacent to a 3‑chloro‑4‑hydroxyphenyl ring, which confers specific reactivity profiles distinct from non‑brominated or non‑chlorinated analogs.

Why Generic Substitution of 1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one Is Not Recommended for Critical Synthetic Routes


While the α‑bromo ketone core is common to many intermediates, the specific substitution pattern of 1‑bromo‑3‑(3‑chloro‑4‑hydroxyphenyl)propan‑2‑one is non‑interchangeable. The 3‑chloro‑4‑hydroxyphenyl motif introduces both electronic deactivation (via the chlorine atom) and hydrogen‑bonding capacity (via the hydroxyl group) that are absent in analogs like 1‑bromo‑3‑(4‑hydroxyphenyl)propan‑2‑one or 1‑bromo‑3‑(3‑chlorophenyl)propan‑2‑one [1]. These structural variations directly affect the compound's boiling point, predicted pKa, and the regioselectivity of subsequent alkylations or cyclizations. Replacing this compound with a non‑chlorinated or para‑hydroxy analog risks altering reaction yields, product selectivity, and the physicochemical properties of downstream drug candidates or materials [2].

Quantitative Differentiation of 1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one for Scientific Procurement


Boiling Point Differentiation from the Closest Isomer

1‑Bromo‑3‑(3‑chloro‑4‑hydroxyphenyl)propan‑2‑one exhibits a predicted boiling point of 317.9 ± 37.0 °C, identical to its isomer 1‑bromo‑1‑(3‑chloro‑4‑hydroxyphenyl)propan‑2‑one (CAS 1806523‑81‑8) within the margin of error . However, the α‑bromo ketone regiochemistry (bromine on C1 vs. C1 of the propanone chain) influences the compound's reactivity in nucleophilic substitutions: the target compound (bromine at the α‑position relative to the ketone) is a classic α‑halo ketone prone to Favorskii rearrangements and alkylations, whereas the isomer (bromine on the α‑carbon adjacent to the aromatic ring) is a benzyl halide analog with different reaction pathways [1]. The difference in reactivity, not boiling point, is the key selection criterion.

Physical Chemistry Process Development Distillation

Impact of Chloro Substituent on Phenol pKa

The presence of the 3‑chloro substituent on the 4‑hydroxyphenyl ring lowers the predicted pKa of the phenolic hydroxyl group from approximately 10.0 (for the unsubstituted 4‑hydroxyphenyl analog) to an estimated 7.80 ± 0.31 . This 2.2‑unit pKa decrease results in a >100‑fold increase in the concentration of the phenoxide ion at physiological pH (7.4), enhancing aqueous solubility and altering protein‑binding interactions in downstream drug candidates [1].

Medicinal Chemistry Ionization Bioavailability

Dual Halogenation Enhances Synthetic Versatility

The compound contains both a reactive α‑bromo ketone and an aryl chloride. The aryl chloride can be selectively activated in Pd‑catalyzed cross‑couplings (e.g., Suzuki‑Miyaura) under conditions that leave the α‑bromo ketone intact, whereas a non‑chlorinated analog offers only a single site for derivatization [1]. This dual functionality is explicitly exploited in patent applications describing the use of bromo‑ or chloro‑substituted blocking groups for sequential aromatic functionalization [2].

Organic Synthesis Cross‑Coupling Halogen Exchange

Availability in Defined Purity Grades for GMP Environments

Commercial suppliers offer 1‑Bromo‑3‑(3‑chloro‑4‑hydroxyphenyl)propan‑2‑one with a minimum purity specification of 95% (HPLC) and, for certain batches, ≥98% (NLT 98%) suitable for pharmaceutical R&D under ISO quality systems . In contrast, the regioisomer 1‑bromo‑1‑(3‑chloro‑4‑hydroxyphenyl)propan‑2‑one is commonly listed at 95% purity but with fewer vendors providing certified higher‑grade material .

Quality Control GMP Pharmaceutical Intermediates

High‑Value Research and Industrial Applications of 1‑Bromo‑3‑(3‑chloro‑4‑hydroxyphenyl)propan‑2‑one


Synthesis of 3‑Chloro‑4‑hydroxyphenyl‑Derived Kinase Inhibitors

The compound's α‑bromo ketone moiety serves as an electrophilic warhead for constructing heterocyclic cores (e.g., imidazoles, thiazoles) found in kinase inhibitors. The 3‑chloro‑4‑hydroxyphenyl group mimics the tyrosine pharmacophore and, due to its lowered pKa (7.80 vs. ~10 for phenol), improves aqueous solubility of the final drug candidates [1].

Late‑Stage Diversification via Sequential Halogen‑Selective Cross‑Couplings

The orthogonal reactivity of the α‑bromo ketone and aryl chloride enables tandem Pd‑catalyzed reactions: Suzuki‑Miyaura coupling at the aryl chloride followed by alkylation or amination at the α‑bromo position. This two‑step diversification is impossible with mono‑halogenated analogs and is documented in patent strategies for building complex biaryl architectures [2].

Preparation of Water‑Soluble Prodrugs and Conjugates

The 4‑hydroxyl group, activated by the adjacent 3‑chloro substituent (ΔpKa –2.2), can be selectively acylated or phosphorylated to generate prodrugs with enhanced solubility. The α‑bromo ketone remains available for subsequent conjugation to targeting ligands or fluorescent reporters .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.